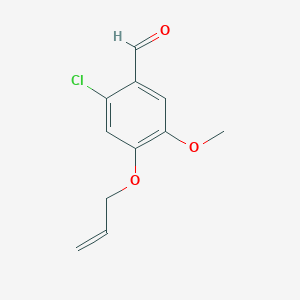

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Description

Properties

IUPAC Name |

2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRDGWVVVMWKGRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C=O)Cl)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00366799 | |

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

692279-00-8 | |

| Record name | 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00366799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde typically involves the reaction of 2-chloro-5-methoxybenzaldehyde with allyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and a catalyst like potassium carbonate or sodium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: 4-(Allyloxy)-2-chloro-5-methoxybenzoic acid.

Reduction: 4-(Allyloxy)-2-chloro-5-methoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceuticals

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde and its derivatives have shown promising antimicrobial properties. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities against various strains. The presence of allyloxy and methoxy groups enhances their interaction with biological targets, potentially leading to novel therapeutic strategies against resistant bacterial strains .

Case Study: Antimicrobial Screening

In a study evaluating the antimicrobial efficacy of synthesized derivatives, several compounds demonstrated potent inhibition against tested bacterial and fungal strains. The zone of inhibition was measured, revealing that derivatives of this compound could serve as effective lead compounds in drug development .

| Compound | Activity Type | Zone of Inhibition (mm) |

|---|---|---|

| 5a | Antibacterial | 15 |

| 5c | Antifungal | 12 |

| 6e | Antibacterial | 18 |

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It is utilized in various reactions, including:

- Intramolecular Diels–Alder reactions : Studies have explored the reaction pathways using bonding evolution theory, revealing multiple pathways for rearrangement .

- Synthesis of complex molecules : It is employed in the preparation of more complex organic structures, facilitating advancements in synthetic organic chemistry.

Example Reaction Pathways

The compound has been analyzed for its reactivity in different synthetic routes, leading to the formation of various derivatives with enhanced properties .

Material Science

Research indicates that derivatives of this compound can improve the electrical properties of materials such as polypropylene. Grafting this compound onto polypropylene has shown to inhibit space charge accumulation, enhancing its performance in high-voltage applications.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The allyloxy and methoxy groups may also influence the compound’s reactivity and binding affinity through electronic and steric effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

| Compound Name | Molecular Formula | Substituents and Positions | Key Properties/Applications | Evidence Source |

|---|---|---|---|---|

| This compound | C₁₁H₁₁ClO₃ | 2-Cl, 4-O-allyl, 5-OCH₃ | Potential antimicrobial activity (inferred) | |

| 4-Chloro-2-methoxy-5-methylbenzaldehyde | C₉H₉ClO₂ | 2-Cl, 4-CH₃, 5-OCH₃ | Enhanced enzyme selectivity and potency | |

| 5-Chloro-2-methoxy-4-methylbenzaldehyde | C₉H₉ClO₂ | 2-OCH₃, 4-CH₃, 5-Cl | Intermediate in specialty chemical synthesis | |

| 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde | C₁₄H₁₄O₃ | 3-allyl, 4-O-propargyl, 5-OCH₃ | Alkyne group enhances reactivity | |

| 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde | C₁₅H₁₁Cl₂FO₃ | 3-Cl, 4-O-(2-Cl-4-F-benzyl), 5-OCH₃ | Halogen diversity improves binding affinity |

Impact of Substituent Modifications

- Chlorine vs.

- Allyloxy vs. Propargyloxy : The allyloxy group’s unsaturated bond offers conjugation possibilities, whereas propargyloxy (in 3-Allyl-5-methoxy-4-(2-propyn-1-yloxy)benzaldehyde) introduces alkyne reactivity for click chemistry applications .

- Halogen Combinations : Dual halogens (e.g., Cl and F in 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)-5-methoxybenzaldehyde) create synergistic electronic effects, improving receptor binding in drug design .

Biological Activity

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is an organic compound with notable biological activities, particularly in antimicrobial and potential anticancer applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzaldehyde structure with three significant substituents:

- Allyloxy group at the para position

- Chloro group at the meta position

- Methoxy group at the ortho position relative to the aldehyde group

This unique arrangement contributes to its chemical reactivity and interaction with biological targets, enhancing its potential therapeutic applications.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of this compound and its derivatives:

- Antibacterial Effects : The compound has shown significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The presence of the allyloxy and methoxy groups enhances its affinity for bacterial targets, leading to effective inhibition .

- Antifungal Properties : Research indicates that derivatives of this compound exhibit antifungal activity comparable to standard drugs. For instance, compounds derived from this compound demonstrated moderate to potent inhibition against fungal strains such as Candida albicans and Aspergillus species .

The mechanism of action for this compound primarily involves:

- Enzyme Inhibition : The compound interacts with specific enzymes or receptors in microbial cells, disrupting key biochemical pathways essential for growth and survival.

- Biofilm Disruption : It has been observed to inhibit biofilm formation in various microbial species, which is a significant factor in chronic infections .

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Allyloxy Group : This is achieved through nucleophilic substitution reactions.

- Chlorination : The introduction of the chloro group is done using chlorinating agents under controlled conditions.

- Methoxylation : The methoxy group is introduced via methylation reactions.

Each step requires careful optimization to ensure high yields and purity of the final product .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde?

- The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-chloro-5-methoxybenzaldehyde with allyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the allyloxy group. Reaction optimization should consider temperature (60–80°C) and stoichiometric ratios (1:1.2 aldehyde:allyl bromide) to minimize byproducts like unreacted aldehyde or over-alkylation . Characterization via ¹H/¹³C NMR and IR is critical to confirm substitution patterns and purity.

Q. How can spectroscopic methods distinguish positional isomerism in substituted benzaldehydes?

- ¹H NMR is essential for resolving substituent positions. For example:

- The aldehyde proton appears as a singlet at ~10 ppm.

- Allyloxy protons (CH₂=CH-CH₂O-) show distinct splitting patterns: δ 5.8–6.1 ppm (vinyl protons) and δ 4.5–4.8 ppm (methylene adjacent to oxygen).

- Methoxy (-OCH₃) and chloro groups influence aromatic proton shifts; computational tools (DFT) can predict splitting patterns for ambiguous cases . IR confirms aldehyde C=O stretching (~1700 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .

Q. What are the solubility and stability considerations for this compound under laboratory conditions?

- Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (CHCl₃, DCM). Limited solubility in water or alcohols due to hydrophobic substituents.

- Stability: The allyloxy group may undergo thermal or photochemical degradation. Store at 2–8°C in inert atmospheres (N₂/Ar) to prevent oxidation of the aldehyde moiety. Avoid prolonged exposure to light .

Advanced Research Questions

Q. How can reaction yields be optimized for allyloxy-substituted benzaldehydes in coupling reactions?

- Use Pd-catalyzed cross-coupling (e.g., Heck or Suzuki-Miyaura) to functionalize the aromatic ring. Key parameters:

- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).

- Solvent: Toluene or THF at reflux (80–110°C).

- Base: Et₃N or Na₂CO₃ to neutralize acidic byproducts.

- Monitor reaction progress via TLC (hexane:EtOAc = 4:1) and purify via flash chromatography. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How to resolve contradictions in spectral data for structural elucidation of allyloxy-containing derivatives?

- Case Study : Discrepancies in aromatic proton shifts may arise from steric effects or solvent polarity. Use deuterated solvents (e.g., DMSO-d₆) for consistent NMR readings. For ambiguous NOE (Nuclear Overhauser Effect) correlations, perform 2D experiments (COSY, HSQC) to confirm spatial proximity between allyloxy and adjacent substituents .

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-31G*) to verify proposed structures .

Q. What strategies mitigate side reactions during functionalization of the aldehyde group?

- Protect the aldehyde as an acetal (e.g., using ethylene glycol and p-TsOH) before introducing reactive groups (e.g., Grignard reagents). Deprotect later with aqueous HCl .

- For reductions (e.g., converting aldehyde to alcohol), use NaBH₄ in ethanol at 0°C to minimize over-reduction or ether cleavage .

Methodological Guidance

Q. How to validate the purity of this compound for pharmacological assays?

- HPLC : Use a C18 column (MeCN:H₂O = 70:30, 1 mL/min) with UV detection at 254 nm. Purity ≥95% is required for in vitro studies.

- Elemental Analysis : Confirm C, H, Cl, and O content within ±0.3% of theoretical values.

- Mass Spectrometry : High-resolution ESI-MS should match the exact mass (e.g., [M+H]⁺ = 239.0584 for C₁₁H₁₁ClO₃) .

Q. What computational tools predict reactivity in electrophilic aromatic substitution (EAS) for this compound?

- Software : Gaussian or ORCA for Fukui indices and molecular electrostatic potential (MEP) maps.

- Key Insights : The methoxy group directs EAS to the para position (relative to itself), while the chloro group deactivates the ring. Allyloxy’s electron-donating nature may compete, requiring DFT-level analysis to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.